2-(Bromomethyl)-6-nitroquinoline

Description

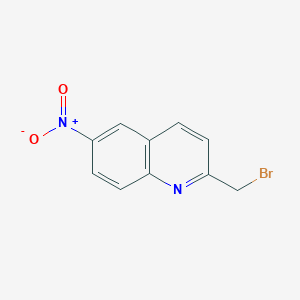

2-(Bromomethyl)-6-nitroquinoline is a halogenated nitroquinoline derivative with a bromomethyl group at the 2-position and a nitro group at the 6-position of the quinoline scaffold. The bromomethyl group acts as a versatile leaving group, enabling nucleophilic substitution reactions, while the nitro group provides electron-withdrawing effects that influence reactivity and regioselectivity in further functionalizations.

Properties

CAS No. |

90767-09-2 |

|---|---|

Molecular Formula |

C10H7BrN2O2 |

Molecular Weight |

267.08 g/mol |

IUPAC Name |

2-(bromomethyl)-6-nitroquinoline |

InChI |

InChI=1S/C10H7BrN2O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H,6H2 |

InChI Key |

FXVPQFWEVKYLME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CBr)C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-nitroquinoline typically involves the bromination of 6-nitroquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

- Dissolve 6-nitroquinoline in a suitable solvent such as dichloromethane.

- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.

- Reflux the mixture for several hours until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-nitroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Major Products Formed:

- Substituted quinoline derivatives with various functional groups.

- Aminoquinoline derivatives from the reduction of the nitro group.

- Quinoline N-oxides from oxidation reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

One of the prominent applications of 2-(Bromomethyl)-6-nitroquinoline is its antimicrobial properties. Research indicates that compounds with nitroquinoline structures exhibit significant activity against a variety of pathogens, including bacteria and fungi. For instance, studies have demonstrated that derivatives of nitroquinolines can effectively inhibit the growth of Pseudomonas aeruginosa, a critical pathogen known for its resistance to antibiotics.

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.125 µg/ml |

| Other Nitroquinoline Derivatives | Staphylococcus aureus | 0.313 µg/ml |

| Other Nitroquinoline Derivatives | Escherichia coli | 0.625 µg/ml |

These findings suggest that this compound could be a valuable lead compound for developing new antibiotics, especially in treating infections caused by resistant strains of bacteria .

2. Anticancer Properties

Recent studies have explored the anticancer potential of nitroquinoline derivatives, including this compound. These compounds have shown cytotoxic effects against various cancer cell lines, making them candidates for further development in cancer therapeutics.

In a study evaluating the cytotoxicity of several quinoline derivatives, it was found that this compound exhibited significant activity against neuroblastoma and prostate cancer cells, with IC50 values indicating potent effects at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 5.74 |

| Prostate Cancer | 4.85 |

This anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth .

Material Science Applications

3. Fluorescent Probes

This compound has also been investigated for its potential as a fluorescent probe in biochemical assays. The unique electronic properties of the nitro group enhance the fluorescence characteristics of the compound, making it suitable for applications in cellular imaging and tracking biological processes.

4. Synthesis of Novel Compounds

The bromomethyl group in this compound serves as a versatile handle for further chemical modifications, allowing chemists to synthesize a wide range of derivatives with tailored properties. This versatility is crucial in developing new materials with specific functionalities for applications in electronics and photonics .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various nitroquinoline derivatives against Pseudomonas aeruginosa highlighted the effectiveness of this compound in inhibiting biofilm formation, which is a significant factor in chronic infections associated with this pathogen. The study utilized molecular docking techniques to predict binding affinities and subsequently validated these predictions through in vitro assays.

Case Study 2: Anticancer Activity Assessment

In another research initiative, a series of nitroquinoline derivatives, including this compound, were tested against several cancer cell lines. The results indicated that modifications to the nitro group significantly influenced cytotoxicity, paving the way for designing more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-nitroquinoline involves its interaction with cellular targets and pathways. The nitro group can undergo bioreductive activation to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property is particularly useful in the development of anticancer and antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 2-(Bromomethyl)-6-nitroquinoline with structurally related compounds:

Physicochemical Properties

- Stability: Bromomethyl groups are prone to hydrolysis under basic conditions, necessitating anhydrous handling, as noted for 6-(bromomethyl)-2-methylquinoline () .

Research Findings and Challenges

Biological Activity

2-(Bromomethyl)-6-nitroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications in pharmacology, particularly focusing on antibacterial and anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves the bromomethylation of 6-nitroquinoline. Various methodologies have been reported, including the use of bromomethyl derivatives and specific reagents under controlled conditions to achieve high yields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4–16 |

| Escherichia coli | 10–30 |

| Klebsiella pneumoniae | 5–20 |

| Pseudomonas aeruginosa | 8–25 |

These findings suggest that the compound exhibits broad-spectrum antibacterial activity, which may be attributed to its ability to interact with bacterial cell membranes and inhibit critical metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10–20 |

| MCF-7 | 15–25 |

| A549 (lung cancer) | 12–22 |

In these studies, the compound was found to be more potent than standard chemotherapeutic agents like cisplatin, indicating its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is believed to stem from its structural features that allow it to interact with cellular targets. The nitro group can undergo reduction within cells, leading to the generation of reactive intermediates that can damage DNA and disrupt cellular functions. Additionally, the bromomethyl group may facilitate interactions with specific proteins involved in cell signaling pathways related to apoptosis and cell proliferation .

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of various quinoline derivatives, including this compound, against resistant strains of E. coli. Results indicated that the compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics .

- Cancer Cell Line Studies : In a comparative study involving multiple quinoline derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells, with an IC50 value significantly lower than that of standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.